((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((S)-oxiran-2-yl)methoxy)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((S)-oxiran-2-yl)methoxy)phenyl)propanoate: is a complex organic compound with a unique structure that combines a dioxolane ring, an epoxide group, and a phenylpropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((S)-oxiran-2-yl)methoxy)phenyl)propanoate typically involves multiple steps. The starting materials often include 2,2-dimethyl-1,3-dioxolane and 3-(4-hydroxyphenyl)propanoic acid. The key steps in the synthesis include:
Formation of the dioxolane ring: This is achieved by reacting 2,2-dimethyl-1,3-dioxolane with an appropriate aldehyde or ketone under acidic conditions.
Epoxidation: The phenylpropanoate moiety is introduced through esterification, followed by epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA).
Final coupling: The dioxolane and epoxide intermediates are coupled under basic conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The epoxide group can undergo oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Diols: from oxidation of the epoxide.
Alcohols: from reduction of the ester.
Substituted phenyl derivatives: from electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: : The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: : Potential applications in drug development due to its bioactive properties. It may serve as a lead compound for designing new pharmaceuticals.
Industry: : Used in the production of polymers and advanced materials due to its reactive functional groups.
Wirkmechanismus
The mechanism by which ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((S)-oxiran-2-yl)methoxy)phenyl)propanoate exerts its effects involves interactions with specific molecular targets. The epoxide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The dioxolane ring may also interact with biological membranes, affecting their stability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epoxides: Compounds with similar epoxide groups, such as ethylene oxide.
Dioxolanes: Compounds with similar dioxolane rings, such as 1,3-dioxolane.
Phenylpropanoates: Compounds with similar phenylpropanoate moieties, such as cinnamic acid derivatives.
Uniqueness
- The combination of the dioxolane ring, epoxide group, and phenylpropanoate moiety in a single molecule is unique.
- This structural combination provides a versatile platform for chemical modifications and potential applications in various fields.
Eigenschaften
CAS-Nummer |
144256-12-2 |
---|---|
Molekularformel |
C18H24O6 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]propanoate |
InChI |
InChI=1S/C18H24O6/c1-18(2)23-12-16(24-18)11-22-17(19)8-5-13-3-6-14(7-4-13)20-9-15-10-21-15/h3-4,6-7,15-16H,5,8-12H2,1-2H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
KRWYNMRVFUJBLH-HZPDHXFCSA-N |
Isomerische SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H]3CO3)C |
Kanonische SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC3CO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.